molecular formula C11H8ClNO2 B6414694 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% CAS No. 1262011-48-2

2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414694
CAS RN: 1262011-48-2
M. Wt: 221.64 g/mol
InChI Key: PBRKTXUOCXMOOF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% (2C5HPHP) is a chemical compound that has been studied for its potential applications in scientific research. Its structure consists of a hydroxyphenyl group and a hydroxypyridine group, both of which have a chlorine atom attached. 2C5HPHP is a relatively new compound, having only been identified in the early 2000s. The compound is soluble in water and has a melting point of 210–220 °C.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% is not yet fully understood. However, it is thought that the compound binds to the active site of AChE and MAO, thereby inhibiting their activity. The binding of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% to these enzymes is believed to be reversible, meaning that the compound can be removed from the active site once it has been bound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% are not yet fully understood. However, the compound has been shown to inhibit the activity of AChE and MAO in laboratory studies. This inhibition of the enzymes is thought to lead to increased levels of acetylcholine and other neurotransmitters in the brain, which may have beneficial effects on cognitive function and mood.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and has a high solubility in water, making it easy to work with in the laboratory. In addition, the compound has been shown to be an effective inhibitor of AChE and MAO, making it a useful tool for studying the effects of these enzymes on various biochemical processes. The main limitation of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% is that the compound is not yet approved for use in humans, so it cannot be used in clinical trials.

Future Directions

The potential applications of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% are still being investigated, and there are many potential future directions for research. One potential direction is to further investigate the compound’s potential use as an inhibitor of AChE and MAO. This could include studying the effects of the compound on the activity of these enzymes in different cell types or in different animal models. Another potential direction is to investigate the compound’s potential use as an inhibitor of other enzymes, such as other enzymes involved in neurotransmitter metabolism. Additionally, further research could be done to investigate the potential therapeutic applications of 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95%, such as its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further research could be done to investigate the safety and toxicity of the compound, as well as its potential side effects.

Synthesis Methods

2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% can be synthesized by a variety of methods. One method is the reaction of 2-chloro-5-hydroxyphenol and 4-hydroxy-2-pyridine-3-carboxylic acid, which forms the desired product in a yield of 95%. Another method involves the reaction of 2-chloro-5-hydroxybenzaldehyde and 4-hydroxy-2-pyridine-3-carboxylic acid, which yields the product in a yield of 80%.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% has been studied for its potential applications in scientific research. The compound has been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. Inhibition of AChE has been studied as a potential treatment for Alzheimer’s disease, as well as other neurological disorders. 2-(2-Chloro-5-hydroxyphenyl)-4-hydroxypyridine, 95% has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-2-1-7(14)5-9(10)11-6-8(15)3-4-13-11/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRKTXUOCXMOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692602
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-hydroxyphenyl)pyridin-4(1H)-one

CAS RN

1262011-48-2
Record name 4-Pyridinol, 2-(2-chloro-5-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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